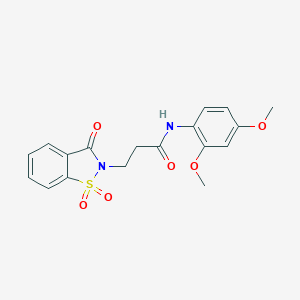

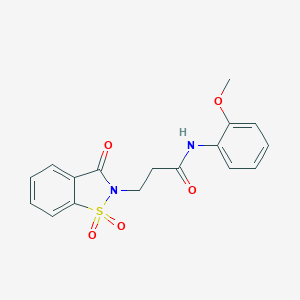

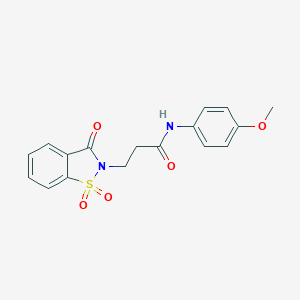

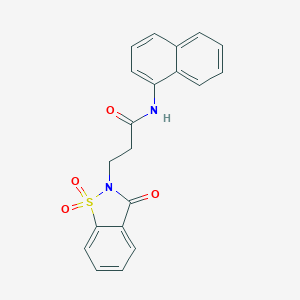

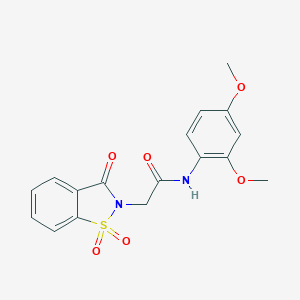

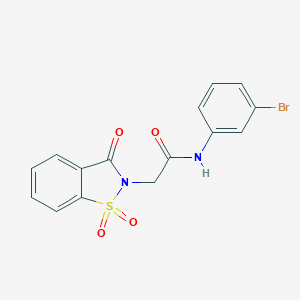

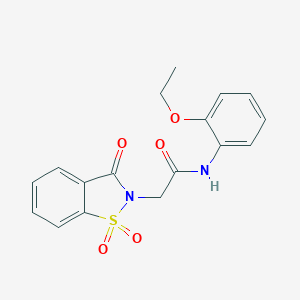

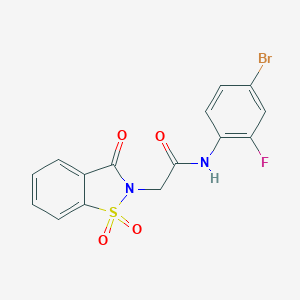

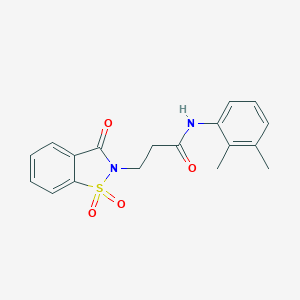

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide, also known as DBIB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBIB is a benzisothiazolone derivative and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Applications De Recherche Scientifique

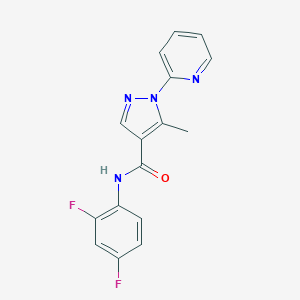

Antioxidant and Anticancer Activity

Novel derivatives of similar compounds have shown promising antioxidant and anticancer activities. For instance, certain synthesized compounds exhibited antioxidant activity significantly higher than that of ascorbic acid and demonstrated cytotoxicity against cancer cell lines, including human glioblastoma U-87 and breast cancer MDA-MB-231 cell lines. This indicates the potential of such compounds in developing treatments for cancer and oxidative stress-related diseases (Tumosienė et al., 2020).

Agronomic Utility and Allelochemicals

Compounds with the benzoxazinone skeleton, similar to the queried compound, have been identified for their significant biological properties including phytotoxic, antimicrobial, and insecticidal effects. These findings suggest their potential agronomic utility, possibly in developing natural herbicides or in crop protection strategies (Macias et al., 2006).

Synthesis and Biological Evaluation

Derivatives of benzoxazole have been synthesized and evaluated for their biological properties. For example, (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives were investigated for antinociceptive activity, indicating the potential therapeutic applications of these compounds in pain management (Önkol et al., 2004).

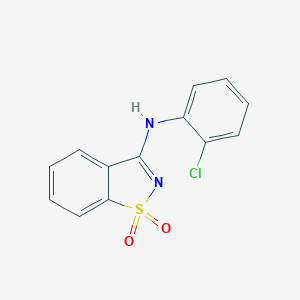

MMP Inhibitors in Tissue Damage

4-Thiazolidinone derivatives, combining a benzisothiazole and 4-thiazolidinone framework, were designed and synthesized to target the inflammatory/oxidative process. These compounds showed potential wound healing effects and the ability to inhibit MMP-9, indicating their application in treating inflammatory diseases and tissue damage (Incerti et al., 2018).

Anti-Inflammatory Properties

The 2-(2-arylphenyl)benzoxazole moiety has been identified as a new ligand for cyclooxygenase-2 (COX-2), suggesting its use in developing anti-inflammatory drugs. Some synthesized compounds exhibited significant in vivo anti-inflammatory potency, comparable to that of clinically used NSAIDs (Seth et al., 2014).

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-24-14-8-4-3-7-13(14)18-16(20)10-11-19-17(21)12-6-2-5-9-15(12)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGONZTKJLPWMHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794678 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)

![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B509066.png)

![2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B509081.png)

![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B509102.png)